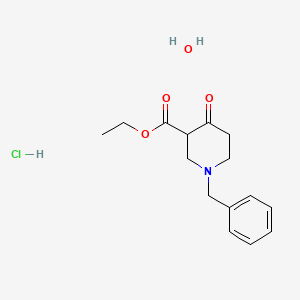
BDP R6G hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP R6G hydrazide is a borondipyrromethene dye whose absorption and emission spectra resemble those of rhodamine 6G. This hydrazide is a carbonyl-reactive compound that is useful for the labeling of aldehydes, ketones, and most carbohydrates (oxidized with periodate) . It is widely used in various scientific research applications due to its excellent photostability and high fluorescence quantum yield .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BDP R6G hydrazide is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and hydrazine derivatives. The synthesis typically involves the following steps:
Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.
Introduction of Hydrazide Group: The hydrazide group is introduced by reacting the BDP core with hydrazine or its derivatives under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Large-Scale Synthesis of BDP Core: Using industrial reactors to produce the BDP core in large quantities.
Hydrazide Functionalization: Introducing the hydrazide group through controlled reactions in industrial-scale equipment.
Analyse Chemischer Reaktionen
Types of Reactions
BDP R6G hydrazide undergoes several types of chemical reactions, including:
Carbonyl Addition Reactions: Reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with these carbonyl compounds in the presence of mild acids or bases.
Oxidizing Agents: Periodate is commonly used to oxidize carbohydrates before labeling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Labeled Carbohydrates: Resulting from the reaction with oxidized carbohydrates.
Wissenschaftliche Forschungsanwendungen
BDP R6G hydrazide is extensively used in various scientific research fields, including:
Chemistry: Used as a fluorescent label for detecting and quantifying carbonyl compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors
Wirkmechanismus
BDP R6G hydrazide exerts its effects through its carbonyl-reactive hydrazide group. The hydrazide group reacts with carbonyl compounds to form stable hydrazone bonds. This reaction is facilitated by the borondipyrromethene core, which enhances the compound’s fluorescence properties. The molecular targets include aldehydes, ketones, and oxidized carbohydrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BDP TR hydrazide: Another borondipyrromethene dye with similar carbonyl-reactive properties.
Cyanine3 hydrazide: A carbonyl-reactive dye for Cy3 channel.
BDP R6G carboxylic acid: A free carboxylic acid derivative of BDP R6G
Uniqueness
BDP R6G hydrazide is unique due to its high fluorescence quantum yield, excellent photostability, and specific reactivity towards carbonyl compounds. These properties make it highly suitable for various labeling applications in scientific research .
Eigenschaften
Molekularformel |
C18H18BClF2N4O |
|---|---|
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H |
InChI-Schlüssel |
QEUBCPGVPKSGMU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(N2C(=CC=C2CCC(=O)N[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)

![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)




